molecular formula C13H16N2OS2 B7646127 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide

2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide

Cat. No.: B7646127
M. Wt: 280.4 g/mol
InChI Key: HXBXCXMEIIQCHB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is an intriguing organic compound characterized by a benzothiazole ring structure and a distinctive sulfanyl group. Compounds like this often find applications in various scientific and industrial domains due to their unique chemical properties and biological activities.

Properties

IUPAC Name

2,2-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)14-8-5-6-9-10(7-8)18-12(15-9)17-4/h5-7H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXCXMEIIQCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. A common route includes the condensation of 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride under basic conditions.

  • Step 1: React 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

  • Step 2: Purify the product by recrystallization or column chromatography to achieve the desired compound.

Industrial Production Methods

For industrial-scale production, the process involves optimizing the reaction conditions to maximize yield and minimize cost. This includes:

  • Catalyst Use: Employing suitable catalysts to increase reaction rates.

  • Solvent Systems: Using appropriate solvent systems to ensure complete reaction and ease of purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo oxidation reactions, forming sulfoxides or sulfones.

  • Reduction: Reduction can convert the compound to corresponding thiol derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring.

Common Reagents and Conditions

  • Oxidation: Use of hydrogen peroxide (H2O2) or other peroxides under controlled conditions.

  • Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Applying reagents like halogenating agents for electrophilic substitution.

Major Products

The major products depend on the specific reaction pathway. For example, oxidation leads to sulfoxides or sulfones, while reduction produces thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is often explored for its unique reactivity patterns and used as a precursor for more complex chemical synthesis.

Biology

This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties, attributed to the benzothiazole moiety.

Medicine

In medicinal chemistry, it's investigated for drug design and development, particularly in targeting specific enzymes or receptors.

Industry

Industrial applications include its use in material science for developing novel polymers or as intermediates in the manufacture of dyes and pigments.

Mechanism of Action

The compound's mechanism of action involves binding to molecular targets, often enzymes or receptors, disrupting their normal function. The benzothiazole ring interacts with specific sites, while the sulfanyl group enhances its binding affinity.

Comparison with Similar Compounds

Conclusion

The compound this compound showcases a blend of intriguing chemical properties and significant potential across various scientific fields. Its preparation, reactivity, and applications make it a valuable subject for further research and industrial application.

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